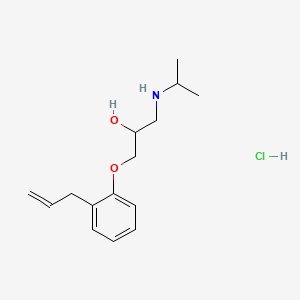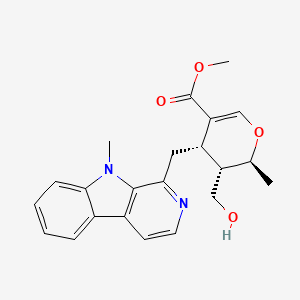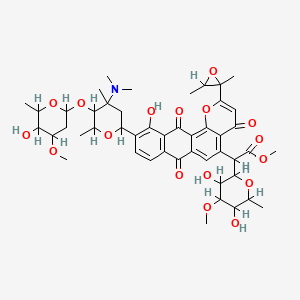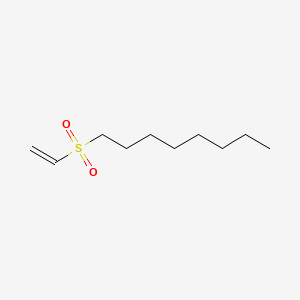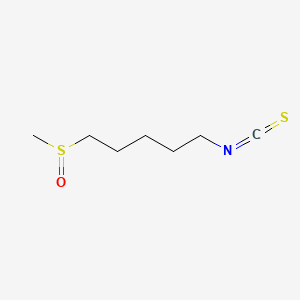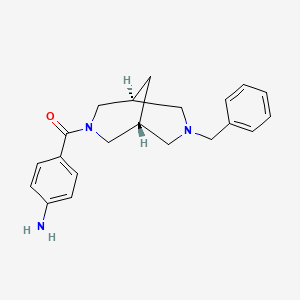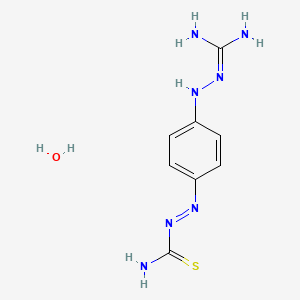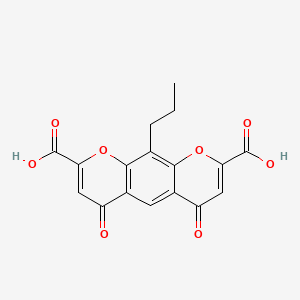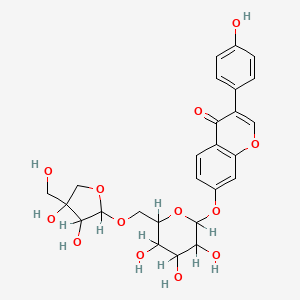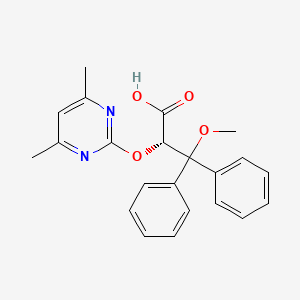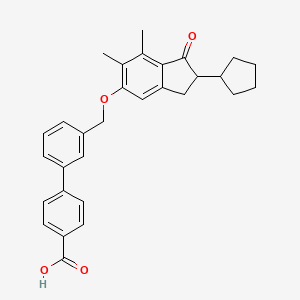
Biphenylindanone A
Overview
Description
Biphenylindanone A (BINA, LS-193,571) is a research agent that acts as a potent and selective positive allosteric modulator for the group II metabotropic glutamate receptor subtype mGluR2 . In animal studies, it showed anxiolytic and antipsychotic effects, and blocked the effects produced by the hallucinogenic drug DOB .
Molecular Structure Analysis
Biphenylindanone A has a complex molecular structure with a molecular formula of C30H30O4 and a molecular weight of 454.56 . It contains a biphenyl moiety linked to an indanone structure, which is further substituted with a cyclopentyl group .Chemical Reactions Analysis
Biphenylindanone A is a positive allosteric modulator of mGluR2, meaning it enhances the receptor’s response to its neurotransmitter, glutamate . This modulation affects the release of neurotransmitters like glutamate and GABA .Physical And Chemical Properties Analysis
Biphenylindanone A is a crystalline solid with a molecular weight of 454.56 . It is soluble in DMSO and DMF . Its SMILES string isCc1c(OCc2cccc(c2)c2ccc(cc2)C(O)=O)cc2c(c1C)C(=O)C(C2)C1CCCC1 .
Scientific Research Applications
Biphenylindanone A (BINA) Applications
Neuropharmacology: Biphenylindanone A is a potent and selective positive allosteric modulator for the group II metabotropic glutamate receptor subtype mGluR2. This modulation is significant in neuropharmacology as mGluR2 receptors are involved in various neurological processes.
Anxiolytic Effects: In animal studies, BINA has shown anxiolytic effects, suggesting potential applications in the treatment of anxiety disorders.
Antipsychotic Effects: BINA also exhibited antipsychotic effects in preclinical trials, indicating its use in managing symptoms of psychotic disorders.
Hallucinogenic Drug Counteraction: It has been observed to block the effects produced by the hallucinogenic drug DOB, pointing to its role in mitigating hallucinogenic crises.
Research on Drug Abuse: Given its impact on hallucinogenic drugs, BINA could be useful in research on drug abuse and addiction.
Cognitive Disorders: The modulation of mGluR2 receptors by BINA may have implications for treating cognitive disorders, although more research is needed in this area.
Each of these fields requires further detailed study to fully understand the potential applications of Biphenylindanone A. The current information is based on preliminary research and should be considered as a starting point for more comprehensive investigations .
Mechanism of Action
Target of Action
Biphenylindanone A, also known as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a G i/o-coupled receptor expressed on presynaptic nerve terminals . It plays a crucial role in modulating the release of neurotransmitters like glutamate and GABA .
Mode of Action
BINA interacts with mGluR2 to enhance its activity . It stimulates the human and rat receptors with EC50 values of 33.2 and 96 nM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by BINA is the glutamatergic neurotransmission, specifically through the modulation of mGluR2 . By enhancing the activity of mGluR2, BINA can modulate the release of neurotransmitters, thereby influencing various downstream effects in the nervous system .
Pharmacokinetics
It is known that bina can be used on cells, tissues, or animals, indicating its bioavailability .
Result of Action
The molecular and cellular effects of BINA’s action are primarily related to its modulation of mGluR2 . By enhancing the activity of this receptor, BINA can influence the release of neurotransmitters and thus affect various neurological processes . This makes BINA potentially useful for elucidating the role of mGluR2 in diverse processes such as psychosis, schizophrenia, and drug addiction .
Safety and Hazards
properties
IUPAC Name |
4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBEESNZAPKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432098 | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenylindanone A | |
CAS RN |
866823-73-6 | |
| Record name | Biphenyl indanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




